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Compound of Interest

Compound Name: 3-(Aminooxy)propan-1-OL

CAS No.: 343925-76-8

Cat. No.: B1601118

Get Quote

Technical Monograph: O-(3-
Hydroxypropyl)hydroxylamine
Advanced Linker Chemistry for Bioconjugation and
Drug Discovery
Executive Summary
O-(3-Hydroxypropyl)hydroxylamine (CAS: 343925-76-8), also known as 3-(Aminooxy)propan-
1-ol, is a specialized heterobifunctional linker critical to modern chemical biology and

pharmaceutical development. Distinguished by its aminooxy (

) moiety, this molecule exhibits the "alpha-effect," rendering it significantly more nucleophilic
than standard primary amines at acidic pH. This unique reactivity profile enables highly
chemoselective ligation with aldehydes and ketones to form oxime linkages, which possess
superior hydrolytic stability compared to hydrazones and imines.

This guide details the structural properties, validated synthetic protocols, and mechanistic

applications of O-(3-Hydroxypropyl)hydroxylamine, designed for researchers requiring high-
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fidelity bioconjugation strategies.

Chemical Identity & Structural Analysis[1]
Property Data

IUPAC Name 3-(Aminooxy)propan-1-ol

Common Synonyms
O-(3-Hydroxypropyl)hydroxylamine; 3-

Aminooxy-1-propanol

CAS Number
343925-76-8 (Free Base); Note: Often sold as

HCl salt

Molecular Formula

Molecular Weight 91.11 g/mol

SMILES ONCCCO

InChI Key PXQPEWCWJHDTJO-UHFFFAOYSA-N

Physical State
Colorless oil (Free Base); White crystalline solid

(HCl salt)

Solubility
Highly soluble in water, methanol, DMSO, and

DMF.

Structural Functionality
The molecule is a C3-spacer heterobifunctional linker featuring two distinct reactive termini:

Aminooxy Group (

): A super-nucleophile tailored for "Click" chemistry (Oxime Ligation) with carbonyls. It is
protonated at low pH (

), allowing selective reaction in the presence of lysine residues (

).

Primary Hydroxyl Group (
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): A versatile handle for further derivatization (e.g., tosylation, phosphoramidite synthesis) or
solubility enhancement.

Synthetic Methodology: The Modified Gabriel
Protocol[2]
The most robust synthesis of O-substituted hydroxylamines utilizes N-hydroxyphthalimide

(NHPI) as a masked ammonia equivalent. This prevents over-alkylation and ensures mono-

substitution.

Reaction Scheme

Step 1: O-Alkylation
Step 2: Hydrazinolysis

N-Hydroxyphthalimide
(Nucleophile)

N-(3-Hydroxypropoxy)
phthalimide

(Protected Intermediate)

+ Base (DBU/TEA)
DMF, 60°C

3-Bromo-1-propanol
(Electrophile)

O-(3-Hydroxypropyl)
hydroxylamine

(Target)

Reflux, EtOH

Phthalhydrazide
(Precipitate)

Hydrazine Hydrate
(Deprotection Agent)

Click to download full resolution via product page

Caption: Two-step synthesis via N-hydroxyphthalimide protection. Step 1 locks the

stoichiometry; Step 2 releases the free amine.

Detailed Protocol
Step 1: Synthesis of N-(3-Hydroxypropoxy)phthalimide
Reagents: N-Hydroxyphthalimide (1.0 eq), 3-Bromo-1-propanol (1.2 eq), DBU (1,8-

Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), DMF (Dry).

Dissolution: Dissolve N-hydroxyphthalimide in anhydrous DMF under an inert atmosphere (

).
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Activation: Add DBU dropwise. The solution will turn deep red/orange due to the formation of

the N-hydroxyphthalimide anion.

Alkylation: Add 3-bromo-1-propanol slowly. Heat the mixture to 60–70°C for 4–12 hours.

Monitoring (Self-Validating): Monitor by TLC (EtOAc/Hexane). The starting material (NHPI)

spot will disappear, and a less polar product spot will appear.

Workup: Pour into ice water. The product often precipitates as a white solid. If not, extract

with EtOAc, wash with brine, and dry over

.

Step 2: Deprotection (Hydrazinolysis)
Reagents: Intermediate from Step 1, Hydrazine monohydrate (

) (3.0 eq), Ethanol.

Reaction: Dissolve the phthalimide intermediate in Ethanol. Add hydrazine monohydrate.

Reflux: Heat to reflux for 1–2 hours. A bulky white precipitate (phthalhydrazide) will form

rapidly.

Filtration: Cool the mixture and filter off the phthalhydrazide solid.

Purification: Concentrate the filtrate. The residue is the crude aminooxy product.

Purification Tip: For high purity, convert to the HCl salt by adding 1M HCl in dioxane/ether,

causing the salt to precipitate.

Reactivity Profile & Mechanism
The Alpha-Effect & Chemoselectivity
The adjacent oxygen atom donates electron density into the amine nitrogen's lone pair, raising

the HOMO energy. This makes the aminooxy group (

) significantly more nucleophilic than a standard alkyl amine (
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), despite being less basic (

~4.5 vs ~10).

Key Implication: You can perform conjugations at pH 4.0–5.0. At this pH, lysine

-amines are protonated (

) and unreactive, while the aminooxy group remains unprotonated and reactive towards
aldehydes.

Oxime Ligation Mechanism
The reaction with an aldehyde or ketone proceeds via a tetrahedral hemiaminal intermediate,

followed by acid-catalyzed dehydration.

Aldehyde (R-CHO) + 
Aminooxy Linker

Tetrahedral
Hemiaminal Intermediate

Nucleophilic Attack Acid Catalyzed
Dehydration (-H2O)

Proton Transfer Stable Oxime Linkage
(R-CH=N-O-R')

Irreversible Step

Click to download full resolution via product page

Caption: Mechanism of oxime ligation. The final bond is thermodynamically stable and resistant

to hydrolysis.

Stability Matrix: Oxime vs. Hydrazone
Linkage Type Structure

Hydrolytic Stability
(pH 5-7)

Application

Oxime
High (

> months)

Permanent labeling,

ADCs

Hydrazone
Low/Moderate (

~ hours/days)

pH-cleavable drug

release

Applications in Drug Development[3]
Glycoconjugate Vaccines & Neoglycoproteins

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1601118/docs?utm_src=pdf-body-img#o-3-hydroxypropyl-hydroxylamine-structure-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601118?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Researchers use O-(3-Hydroxypropyl)hydroxylamine to tag reducing sugars. The aminooxy

group reacts with the aldehyde form of the reducing sugar (in equilibrium with the hemiacetal)

to "capture" the glycan as a stable oxime. The free hydroxyl group is then used to attach the

glycan to a carrier protein or array surface.

Antibody-Drug Conjugates (ADCs)
This molecule serves as a non-cleavable linker spacer.

Protocol: The hydroxyl group is activated (e.g., to an NHS-carbonate or maleimide).

Conjugation: The aminooxy end is reacted with a ketone-tagged antibody (generated via

enzymatic oxidation of glycans or non-natural amino acid incorporation).

PROTACs (Proteolysis Targeting Chimeras)
The short C3 alkyl chain provides a defined spatial separation between the E3 ligase ligand

and the target protein ligand. The rigidity of the oxime bond (restricted rotation) can be

beneficial for orienting the ternary complex.

Analytical Characterization
To validate the synthesis of O-(3-Hydroxypropyl)hydroxylamine, compare your data against

these expected values.

NMR (400 MHz, or )
3.65 ppm (t, 2H): Triplet corresponding to

(adjacent to hydroxyl).

3.55 ppm (t, 2H): Triplet corresponding to

(adjacent to aminooxy).

1.75 ppm (quin, 2H): Quintet for the central methylene

.
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Validation Check: If aromatic peaks (7.7–7.9 ppm) are present, the phthalimide deprotection

is incomplete.

Mass Spectrometry (ESI-MS)
Expected

: 92.12 m/z.

Salt Form: If analyzing the HCl salt, look for the free base mass in positive mode; the

chloride ion will not contribute to the parent peak mass.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-bromopropanal | CAS#:65032-54-4 | Chemsrc [chemsrc.com]

2. 3-(Aminooxy)propan-1-ol (1 x 250 mg) | Reagentia [reagentia.eu]

3. 3-(Aminooxy)propan-1-ol (1 x 1 g) | Reagentia [reagentia.eu]

4. Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by
cuprous bromide - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [O-(3-Hydroxypropyl)hydroxylamine structure and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601118/docs#o-3-hydroxypropyl-hydroxylamine-
structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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